3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
The compound "3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is a unique chemical entity with a complex structure It combines several distinct chemical moieties, including a quinazoline, a piperidine, and a thienotriazinone core, each contributing to its versatile properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" typically involves multi-step procedures, starting with the formation of the quinazolinone core. The process often includes:
Condensation of anthranilic acid with formamide to form 2-aminobenzamide.
Cyclization to form the quinazolinone ring.
Acetylation of the resulting quinazolinone.
The piperidine and thienotriazinone fragments are prepared separately and then coupled with the intermediate quinazolinone derivative under specific conditions involving catalysts and solvents conducive to the reaction.
Industrial Production Methods: For large-scale production, the synthetic routes are optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance reaction efficiency and scalability. Reagent recycling and byproduct management are critical components to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several chemical reactions, notably:
Oxidation: Undergoes oxidation at specific positions on the thienotriazinone ring.
Reduction: The quinazolinone moiety can be reduced under catalytic hydrogenation conditions.
Substitution: The piperidine ring can be a site for nucleophilic substitution, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate.
Reduction: Often uses hydrogen gas in the presence of palladium on carbon.
Substitution: Typically employs nucleophiles like alkoxides under mild to moderate conditions.
Major Products:
Oxidation: Produces hydroxylated derivatives.
Reduction: Yields reduced forms of the quinazolinone.
Substitution: Generates various substituted derivatives with potential for further functionalization.
Scientific Research Applications
Biology: Its biological activity, particularly due to the quinazolinone and thienotriazinone cores, makes it a candidate for enzyme inhibition studies and molecular probes in biochemical assays.
Medicine: Exhibits potential as a lead compound in drug discovery, particularly in targeting specific enzymes and receptors associated with various diseases, including cancer and neurodegenerative disorders.
Industry: Employed as a precursor in the synthesis of dyes, pigments, and other specialty chemicals used in various industrial applications.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets, primarily enzymes and receptors. The quinazolinone moiety is known for its inhibitory activity against kinases and other enzymes, disrupting cellular signaling pathways. The piperidine and thienotriazinone components further enhance its binding affinity and specificity, leading to more effective inhibition and therapeutic potential.
Comparison with Similar Compounds
Compared to other quinazolinone and piperidine derivatives, "3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" stands out due to the inclusion of the thienotriazinone ring, which imparts unique chemical and biological properties. Similar compounds include:
Quinazolinone-based kinase inhibitors.
Piperidine derivatives used in neuropharmacology.
Thienotriazinone-containing molecules studied for their antiviral properties.
Its combination of these three distinct moieties makes it a versatile and valuable compound in research and industrial applications.
This compound's intriguing structure and diverse reactivity render it a fascinating subject for continued research and development across multiple scientific disciplines.
Properties
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c27-17(11-25-12-21-15-4-2-1-3-14(15)19(25)28)24-8-5-13(6-9-24)26-20(29)18-16(22-23-26)7-10-30-18/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFANKEZPUDEVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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